5-Fluoro-1,3-dimethylpyrazole-4-carbonitrile
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Overview
Description
5-Fluoro-1,3-dimethylpyrazole-4-carbonitrile is a versatile chemical compound used in various scientific research fields. Its molecular formula is C6H6FN3, and it has a molecular weight of 139.13 g/mol . This compound is known for its applications in drug discovery and material synthesis, making it an essential component in various fields of study.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
It’s worth noting that pyrazoles are often used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Pyrazoles are known to be involved in a variety of biochemical processes, depending on their specific chemical structure .
Result of Action
Pyrazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects, depending on their specific chemical structure .
Preparation Methods
The synthesis of 5-Fluoro-1,3-dimethylpyrazole-4-carbonitrile typically involves the reaction of 5-fluoro-1,3-dimethylpyrazole with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Fluoro-1,3-dimethylpyrazole-4-carbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include pyrazole-4-carboxylic acids, pyrazole-4-methanols, and substituted pyrazole derivatives .
Scientific Research Applications
5-Fluoro-1,3-dimethylpyrazole-4-carbonitrile has a wide range of scientific research applications, including:
Comparison with Similar Compounds
5-Fluoro-1,3-dimethylpyrazole-4-carbonitrile can be compared with other similar compounds, such as:
5-Fluoro-1,3-dimethylpyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
5-Fluoro-1,3-dimethyl-N-[2-(4-methylpentan-2-yl)phenyl]pyrazole-4-carboxamide: This derivative has an amide group, which influences its biological activity and potential therapeutic uses.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-fluoro-1,3-dimethylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3/c1-4-5(3-8)6(7)10(2)9-4/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIORRBGQHZYOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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